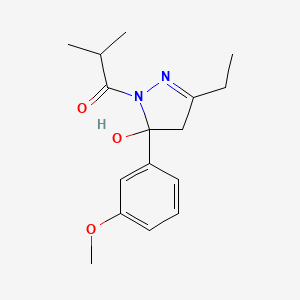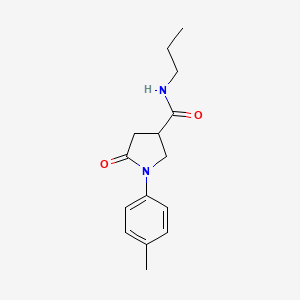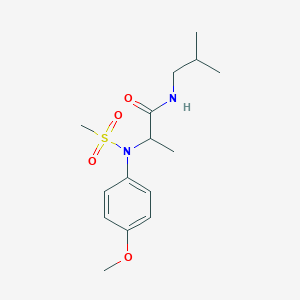
3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as EIMDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIMDP is a pyrazoline derivative that possesses several biological activities, including anti-inflammatory, analgesic, and antioxidant properties.
Mecanismo De Acción
The exact mechanism of action of 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been proposed that 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its biological activities by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has also been reported to modulate the activity of several enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has been reported to possess several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has also been reported to possess antioxidant activity, which may help protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages as a research tool. It is relatively easy to synthesize and has been reported to possess several biological activities. However, there are also limitations to using 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments. For example, the exact mechanism of action of 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent for other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential applications.
Métodos De Síntesis
The synthesis of 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol. The resulting product is then reacted with hydrazine hydrate and isobutyryl chloride to yield 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol. This method has been reported to yield 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol in good yields and high purity.
Aplicaciones Científicas De Investigación
3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has been the subject of several scientific studies due to its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and antioxidant properties. 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-5-13-10-16(20,18(17-13)15(19)11(2)3)12-7-6-8-14(9-12)21-4/h6-9,11,20H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWAIUPSRKXJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC(=CC=C2)OC)O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5131569.png)
![ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate](/img/structure/B5131571.png)

![1-(3,5-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5131583.png)
![methyl N-[(5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)(phenyl)methyl]glycinate](/img/structure/B5131593.png)

![(1S*,5R*)-6-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5131608.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5131614.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B5131620.png)

![(1,3-benzodioxol-4-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5131632.png)


